![molecular formula C20H35NO3 B10839981 13-n-Heptanamidotridec-5-ynoic acid](/img/structure/B10839981.png)
13-n-Heptanamidotridec-5-ynoic acid
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Overview
Description
13-n-Heptanamidotridec-5-ynoic acid is a small molecular compound with the chemical formula C20H35NO3. It is known for its unique structure, which includes a heptanamide group and a tridecynoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-n-Heptanamidotridec-5-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Heptanamide Group: The synthesis begins with the preparation of the heptanamide group through the reaction of heptanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tridecynoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
13-n-Heptanamidotridec-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the amide and alkyne positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alkenes or alkanes derived from the reduction of the alkyne moiety.
Substitution: Substituted derivatives at the amide or alkyne positions.
Scientific Research Applications
13-n-Heptanamidotridec-5-ynoic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has focused on its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-n-Heptanamidotridec-5-ynoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is soluble epoxide hydrolase (EPHX2), an enzyme involved in the metabolism of epoxides. By inhibiting EPHX2, the compound can modulate various physiological processes, including inflammation and vascular function .
Comparison with Similar Compounds
Similar Compounds
13-n-Heptanamidotridec-5-enoic acid: A similar compound with an alkene moiety instead of an alkyne.
13-n-Heptanamidotridec-5-anoic acid: A compound with an alkane moiety instead of an alkyne.
13-n-Heptanamidotridec-5-ynyl alcohol: A compound with an alcohol group instead of a carboxylic acid.
Uniqueness
13-n-Heptanamidotridec-5-ynoic acid is unique due to its alkyne moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H35NO3 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
13-(heptanoylamino)tridec-5-ynoic acid |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-13-16-19(22)21-18-15-12-10-8-6-5-7-9-11-14-17-20(23)24/h2-6,8,10-18H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
UGVCHIUURWYSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCCCCCCCC#CCCCC(=O)O |
Origin of Product |
United States |
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